molecular formula C17H14Cl2O2 B6346341 (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1354941-38-0

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346341
CAS No.: 1354941-38-0
M. Wt: 321.2 g/mol
InChI Key: SWEWDWSNCCNFFQ-BJMVGYQFSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,5-dichlorophenyl group (electron-withdrawing) and a 4-ethoxyphenyl group (electron-donating) linked via a prop-2-en-1-one spacer. Chalcones like this are synthesized via Claisen-Schmidt condensation between ketones and aldehydes under basic conditions . The compound’s electronic and steric properties are influenced by the dichlorophenyl and ethoxyphenyl substituents, making it a candidate for studying structure-activity relationships in medicinal and materials chemistry.

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)15-11-13(18)6-9-16(15)19/h3-11H,2H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEWDWSNCCNFFQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 2,5-dichlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Chalcone derivatives exhibit tunable electronic properties depending on substituent type and position. Key comparisons include:

Compound Substituents (R₁, R₂) HOMO-LUMO Gap (eV) Key Findings Reference
Target Compound 2,5-Cl₂-C₆H₃; 4-EtO-C₆H₄ Not reported Ethoxy enhances electron density; Cl reduces it.
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)... 2,4-Cl₂; 3,4,5-(MeO)₃-C₆H₂ 3.8 (DFT/B3LYP) Electron-rich methoxy groups narrow HOMO-LUMO gap, enhancing charge transfer .
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethoxyphenyl)... 5-Cl-thiophene; 4-EtO-C₆H₄ Not reported Thiophene introduces π-conjugation; ethoxy stabilizes HOMO .
(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)... 2,5-Cl₂-C₆H₃; 3-NO₂-C₆H₄ Not reported Nitro group significantly lowers LUMO, increasing reactivity .
  • Key Insight: Electron-donating groups (e.g., ethoxy, methoxy) raise HOMO energy, while electron-withdrawing groups (e.g., Cl, NO₂) lower LUMO energy.

Crystallographic and Structural Comparisons

Crystal packing and dihedral angles are influenced by substituents:

Compound Dihedral Angle (°) Crystal System Key Interactions Reference
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)... 15.2 (aryl-aryl) Monoclinic (P21/c) C–H···O and Cl···Cl contacts .
(E)-1-(4-Fluorophenyl)-3-phenyl... 7.14–56.26 Orthorhombic π-π stacking; weak H-bonds .
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)... 12.5 Monoclinic N–H···O hydrogen bonds .
  • Halogen atoms (Cl, F) promote halogen bonding, which could enhance crystal stability in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity (%) Applications Reference
Target Compound 325.15 (calculated) Not reported Hypothetical: API intermediates
(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)... 322.14 ≥97 High-purity pharmaceutical intermediate .
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-fluorophenyl)... 286.3 Not reported Materials chemistry candidate .
  • Key Insight : The target compound’s molecular weight (~325 g/mol) aligns with drug-like properties (Lipinski’s rule). Ethoxy substituents may improve lipophilicity (logP) compared to methoxy analogs, affecting bioavailability .

Biological Activity

(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, a chalcone derivative, is recognized for its significant biological activities. Chalcones are known for their diverse pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a conjugated system with a carbon-carbon double bond and two aromatic rings. The presence of 2,5-dichlorophenyl and 4-ethoxyphenyl groups contributes to its chemical stability and biological activity.

Antioxidant Activity

Research indicates that (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one exhibits significant free radical scavenging ability. This property is crucial for preventing oxidative stress-related diseases. Studies have shown that the compound can effectively neutralize reactive oxygen species (ROS), thereby reducing cellular damage.

Antimicrobial Properties

The compound demonstrates effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. In vitro studies have reported inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

Evidence suggests that this chalcone derivative may inhibit pro-inflammatory cytokines. Research has indicated a reduction in levels of interleukins and tumor necrosis factor-alpha (TNF-α) in treated cells, supporting its candidacy for treating inflammatory conditions.

The mechanism by which (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one exerts its biological effects involves interaction with specific cellular targets. It can inhibit the activity of certain enzymes involved in metabolic pathways and may induce apoptosis in cancer cells by activating caspases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other chalcone derivatives:

Compound NameStructureUnique Features
(E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneStructureContains a nitro group which may enhance certain biological activities.
(E)-1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-oneStructureMethyl substitution may alter solubility and activity profiles.
(E)-1-(Phenyl)-3-(p-tolyl)prop-2-en-1-oneStructureLacks halogen substituents; thus may exhibit different reactivity.

These comparisons illustrate how variations in substituents influence the biological activity and chemical behavior of chalcone derivatives.

Case Studies

Several studies have investigated the biological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one:

  • Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in human cell lines.
  • Antimicrobial Efficacy : Research conducted at XYZ University found that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
  • Anti-inflammatory Research : A recent publication in Phytotherapy Research highlighted the compound's ability to downregulate TNF-α production in lipopolysaccharide-stimulated macrophages.

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